3-Pent-1-en-3-yloxycyclohex-2-en-1-one
Description
Contextualization of Cyclohexenone Derivatives in Modern Organic Synthesis
Cyclohexenone derivatives are foundational building blocks in the synthesis of complex organic molecules, including a vast number of natural products. google.com Their utility stems from the presence of multiple reactive sites within a compact cyclic framework. The α,β-unsaturated ketone moiety is a key feature, rendering the molecule susceptible to a variety of transformations.
One of the most powerful applications of cyclohexenones is in carbon-carbon bond-forming reactions. They are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. wikipedia.orgic.ac.uk This reaction is fundamental to the construction of more elaborate molecular skeletons. Furthermore, the carbonyl group itself can undergo nucleophilic attack, and the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a rapid means to build polycyclic systems. tandfonline.comlibretexts.org The ability to selectively functionalize the cyclohexenone ring at various positions makes it an invaluable scaffold for synthetic chemists.
The inherent reactivity of the cyclohexenone core allows for its elaboration into a diverse array of more complex structures. For instance, Robinson annulation, a classic method for the formation of six-membered rings, often employs a cyclohexenone derivative or generates one in situ. These derivatives are also pivotal in the synthesis of steroids, terpenoids, and alkaloids, many of which exhibit significant biological activity. google.com
Precise Structural Description and IUPAC Nomenclature of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one
The name "this compound" precisely defines the molecule's structure according to the rules of the International Union of Pure and Applied Chemistry (IUPAC). A systematic breakdown of the name reveals the connectivity of its atoms:
cyclohex-2-en-1-one : This is the parent structure, indicating a six-membered carbon ring containing a ketone at position 1 and a double bond between carbons 2 and 3.
3-...-yloxy : This prefix at position 3 of the cyclohexenone ring signifies that a substituent is attached via an oxygen atom, forming an ether linkage.
Pent-1-en-3-yl : This describes the substituent group attached to the oxygen. It is a five-carbon ("pent") chain with a double bond ("en") at position 1 and the point of attachment to the oxygen ("yl") is at carbon 3.
Therefore, the structure consists of a cyclohexenone ring with an enol ether functionality at the C-3 position. The ether's alkyl group is a five-carbon chain with a terminal double bond.
| Component | Description |
| Parent Structure | Cyclohex-2-en-1-one |
| Substituent | Pent-1-en-3-yloxy |
| Point of Attachment | Position 3 of the cyclohexenone ring |
Overview of Academic Research Trajectories for Structurally Related Cycloalkenones and Enone Ethers
While specific research on this compound is not widely published, the academic trajectories for the broader classes of cycloalkenones and enone ethers are well-established and continue to be areas of active investigation.
Cycloalkenones: Research in this area is heavily focused on the development of new synthetic methodologies and their application in total synthesis. Key research trends include:
Asymmetric Synthesis: A major focus is the development of catalytic, enantioselective methods for the synthesis of chiral cyclohexenones. These chiral building blocks are crucial for the synthesis of optically active natural products and pharmaceuticals.
Novel Annulation Strategies: Chemists are continuously exploring new ways to construct the cyclohexenone ring system with greater efficiency and control over stereochemistry. This includes the development of novel cycloaddition and tandem reaction sequences. organic-chemistry.org
Photochemistry: The photochemical [2+2] cycloaddition of enones with alkenes is a powerful tool for the synthesis of cyclobutane-containing molecules. wikipedia.orgchempedia.info Research in this area explores the scope and mechanism of these reactions.
Enone Ethers: Enol ethers, in general, are electron-rich alkenes and exhibit distinct reactivity. wikipedia.org Research involving enone ethers often leverages this unique electronic nature:
Inverse-Demand Diels-Alder Reactions: The electron-rich double bond of the enol ether can participate as the diene component in inverse-demand Diels-Alder reactions, providing access to heterocyclic systems. wikipedia.org
Synthesis of Substituted Carbonyl Compounds: Enol ethers can be hydrolyzed under acidic conditions to reveal a carbonyl group. This property is exploited in various synthetic strategies where the enol ether acts as a masked carbonyl.
Cross-Coupling Reactions: Recent advances in transition-metal catalysis have enabled the use of enol ethers in a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.
The combination of a cyclohexenone core and an enol ether functionality in this compound suggests a molecule with a rich and varied reactivity profile, making it a potentially valuable intermediate in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
3-pent-1-en-3-yloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-10(4-2)13-11-7-5-6-9(12)8-11/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
NNMSEQZRLKSSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C)OC1=CC(=O)CCC1 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 3 Pent 1 En 3 Yloxycyclohex 2 En 1 One and Analogues
Direct O-Alkylation and Etherification Approaches to Cyclohex-2-en-1-ones
Direct O-alkylation of cyclohexane-1,3-dione and its derivatives is a primary strategy for the synthesis of 3-alkoxycyclohex-2-en-1-ones. This approach leverages the nucleophilic character of the enolate oxygen of the dione (B5365651).
Regioselective Functionalization of Cyclohexane-1,3-diones and Enol Derivatives
Cyclohexane-1,3-dione exists in equilibrium with its enol tautomer, 3-hydroxycyclohex-2-en-1-one. This enolic form provides two nucleophilic sites: the oxygen and the carbon at the 2-position. The regioselectivity of alkylation (O- vs. C-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the presence of a base. Preferential O-alkylation is often observed with unactivated sp3 electrophiles. nih.gov
The formation of the enolate is a critical first step. The choice of base and reaction conditions can significantly impact the ratio of O- to C-alkylated products. Harder electrophiles tend to favor reaction at the harder oxygen nucleophile, leading to the desired 3-alkoxycyclohex-2-en-1-one.
A variety of catalysts, including lanthanum(III) nitrate (B79036) hexahydrate, have been shown to be effective for the alkylation of 1,3-dicarbonyl compounds with alcohols under solvent-free conditions, offering a green and efficient method. researchgate.net
| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield | Reference |
| La(NO₃)₃·6H₂O | Cyclohexane-1,3-dione | Allyl alcohol | 3-(Allyloxy)cyclohex-2-en-1-one | Good to Excellent | researchgate.net |
| [Cp*Co(CH₃CN)₃][SbF₆]₂ | Acetylacetone | Cinnamyl alcohol | 3-(Cinnamyloxy)pent-3-en-2-one | High | nih.gov |
| Metal Triflates (e.g., Hf(OTf)₄) | Dimedone | 1-Phenylethanol | 3-(1-Phenylethoxy)-5,5-dimethylcyclohex-2-en-1-one | High | organic-chemistry.org |
Exploration of Allylic Halide or Similar Electrophile Coupling with Enolates
The coupling of enolates of cyclohexane-1,3-dione with allylic electrophiles, such as 3-halopent-1-ene, is a direct method for introducing the pentenyloxy side chain. The success of this approach hinges on controlling the regioselectivity to favor O-alkylation. The nature of the leaving group on the pentenyl electrophile and the reaction conditions are critical.
Palladium-catalyzed allylic alkylation reactions are powerful tools for forming C-O bonds. nih.gov These reactions can proceed under mild conditions and often exhibit high selectivity. For instance, palladium catalysts can facilitate the coupling of enol ethers with alkenyl triflates to form allylic ethers. nih.gov While direct application to cyclohexane-1,3-dione would require enol ether formation first, it highlights the potential of palladium catalysis in this area.
The Mitsunobu reaction offers a reliable method for the O-alkylation of acidic hydroxyl groups, such as the enol of cyclohexane-1,3-dione, with alcohols. nih.gov This reaction utilizes a phosphine (B1218219) and an azodicarboxylate to activate the alcohol for nucleophilic attack. The use of pent-1-en-3-ol as the alcohol component in a Mitsunobu reaction with cyclohexane-1,3-dione would be a viable strategy to form the target molecule. nih.govnih.gov This reaction is known for its mild conditions and stereochemical inversion at the alcohol center, which is a key consideration in the synthesis of chiral analogues. nih.gov
| Reaction Type | Reagents | Substrate 1 | Substrate 2 | Product | Key Features |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Cyclohexane-1,3-dione | Pent-1-en-3-ol | 3-(Pent-1-en-3-yloxy)cyclohex-2-en-1-one | Mild conditions, stereochemical inversion. nih.govnih.gov |
| Palladium-Catalyzed Alkylation | Pd catalyst, ligand | Cyclohexane-1,3-dione enolate | Allylic electrophile | 3-(Allyloxy)cyclohex-2-en-1-one | High selectivity, mild conditions. nih.gov |
Multistep Synthetic Routes Incorporating the Cyclohexenone and Pentenyl Moieties
Multistep syntheses provide greater control over the final structure by building the molecule in a stepwise fashion. This can be particularly advantageous when direct functionalization is challenging or leads to mixtures of products.
Construction of the Cyclohexenone Core with Pre-installed Oxygenation
An alternative to direct alkylation is to construct the cyclohexenone ring from precursors that already contain the necessary oxygen functionality at the 3-position. For example, a Michael-Claisen condensation of an appropriate acetone (B3395972) derivative with an α,β-unsaturated ester can yield a substituted cyclohexane-1,3-dione. google.comorganic-chemistry.org This dione can then be selectively O-alkylated.
Another approach involves the synthesis of a 3-alkoxycyclohexenone with a simple alkoxy group, such as a methoxy (B1213986) or ethoxy group. This pre-functionalized cyclohexenone can then undergo a subsequent reaction to introduce the more complex pent-1-en-3-yloxy side chain, for instance, via a transetherification reaction, although this can be challenging.
Introduction of the Pent-1-en-3-yloxy Side Chain via Established Coupling Reactions
Once a suitable cyclohexenone precursor is in hand, the pent-1-en-3-yloxy side chain can be introduced using established coupling reactions. The synthesis of the key precursor, pent-1-en-3-ol, can be achieved through various methods, such as the reaction of a vinyl Grignard reagent with propanal.
With pent-1-en-3-ol available, coupling reactions such as the Mitsunobu reaction, as mentioned previously, can be employed to attach it to the cyclohexenone core. nih.gov Palladium-catalyzed cross-coupling reactions could also be envisioned, for example, by converting the enol of cyclohexane-1,3-dione to a triflate and coupling it with pent-1-en-3-ol in the presence of a suitable palladium catalyst and base. rsc.org
Catalytic Strategies in the Synthesis of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one Precursors
Catalysis is integral to modern organic synthesis, offering pathways to products with high efficiency and selectivity. In the context of synthesizing this compound, catalytic methods are crucial for both the formation of the cyclohexenone core and the introduction of the ether side chain.
Various metal triflates, such as those of hafnium and rare earth metals, have been shown to catalyze the allylation of 1,3-dicarbonyl compounds with allylic alcohols. organic-chemistry.org These reactions proceed under non-anhydrous conditions and the catalysts can often be recovered and reused. Gold and silver catalysts have also been employed for the allylic alkylation of 1,3-dicarbonyls with allylic alcohols, proceeding under mild, room temperature conditions. documentsdelivered.com
Boron-based catalysts, such as B(C₆F₅)₃, have been utilized for the dehydrative allylation of 1,3-diketones with allylic alcohols in water, representing an environmentally friendly approach. nih.gov Furthermore, palladium-catalyzed reactions are not only useful for the C-O bond formation but also for the synthesis of the cyclohexenone precursors themselves through various cyclization and dehydrogenation strategies. organic-chemistry.orgnih.gov
| Catalyst Type | Reaction | Key Advantages |
| Lanthanide Triflates | O-Alkylation of 1,3-diones with alcohols | Water tolerant, reusable catalyst. organic-chemistry.org |
| Gold/Silver Catalysts | O-Alkylation of 1,3-diones with allylic alcohols | Mild reaction conditions (room temperature). documentsdelivered.com |
| Boron Catalysts (e.g., B(C₆F₅)₃) | Dehydrative allylation in water | Environmentally benign solvent. nih.gov |
| Palladium Catalysts | C-O bond formation, cyclohexenone synthesis | High selectivity, broad functional group tolerance. nih.govorganic-chemistry.orgnih.gov |
| Cobalt Catalysts | Monoallylation of 1,3-diones with alcohols | High regioselectivity for mono-alkylation. nih.gov |
Lewis Acid Catalysis in Enolization and Subsequent Cyclization Processes
Lewis acid catalysis plays a crucial role in modern organic synthesis by activating substrates and facilitating a wide range of transformations. In the context of cyclohexenone synthesis, Lewis acids are instrumental in promoting enolization and directing subsequent cyclization reactions. The principle of "soft enolization" involves the coordination of a Lewis acid to a carbonyl group, which enhances the acidity of the α-protons and allows for enolate formation under milder conditions than those required by traditional methods. vander-lingen.nl This approach is particularly advantageous when dealing with base-sensitive substrates. vander-lingen.nl
The application of Lewis acids can be envisioned in the cyclization of acyclic precursors to form the cyclohexenone ring. For instance, in related systems, Lewis acids such as dimethylaluminum chloride have been utilized to catalyze the cycloisomerization of hexatrienes to yield bicyclo[3.1.0]hexenes. oregonstate.edu This type of intramolecular cyclization, proceeding through a concerted or stepwise mechanism, highlights the power of Lewis acids to orchestrate complex bond formations with high stereocontrol. oregonstate.edu A hypothetical strategy for the synthesis of a 3-alkoxycyclohex-2-en-1-one could involve the Lewis acid-catalyzed intramolecular cyclization of a δ,ε-alkynyl-β-keto ester. The choice of the Lewis acid and reaction conditions would be critical in directing the regioselectivity of the cyclization to favor the six-membered ring over a five-membered alternative.
A study on the synthesis of cyclohexanones through a catalytic cationic cyclization of alkynols or enynes utilized tetrafluoroboric acid as a promoter. organic-chemistry.org This method proved effective for the formation of six-membered rings, demonstrating the utility of Brønsted acids, which can be considered a subset of Lewis acids in a broader sense, in promoting such cyclizations. organic-chemistry.org
Below is a table summarizing the types of Lewis acid-catalyzed reactions that could be adapted for the synthesis of cyclohexenone systems.
| Catalyst Type | Precursor Type | Product Type | Key Advantages | Reference |
| Dimethylaluminum Chloride | Hexatrienes | Bicyclo[3.1.0]hexenes | High stereocontrol | oregonstate.edu |
| Ytterbium(III) triflate / Zinc(II) chloride | β-alkynic β-keto esters | Cyclohexenones | Solvent-free conditions | organic-chemistry.orgorganic-chemistry.org |
| Tetrafluoroboric acid | Alkynols/Enynes | Cyclohexanones | High yields for 6-endo cyclization | organic-chemistry.org |
| Magnesium bromide | Diethyl malonate & Acetyl chloride | α-keto carboxylation product | Can be carried out in wet solvents and open to air | vander-lingen.nl |
Transition Metal-Mediated Transformations for Alkenyl Ether Formation (e.g., Rhodium-catalyzed reactions)
Transition metals, particularly rhodium, offer a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis of complex molecules like this compound. Rhodium catalysts are well-known for their ability to mediate a variety of transformations, including C-H activation, alkenylation, and cyclization reactions. nih.govacs.org
The formation of the alkenyl ether moiety in the target molecule is a key synthetic challenge. Rhodium-catalyzed reactions can be employed to construct such functionalities. For instance, rhodium(III)-catalyzed C-H bond activation and subsequent alkenylation of enamides with allyl alcohols have been reported to proceed with excellent regioselectivity and stereoselectivity. acs.org This methodology could be conceptually adapted for the direct C-O bond formation between a cyclohexenone precursor and pent-1-en-3-ol.
Furthermore, rhodium-catalyzed C-H alkenylation/electrocyclization cascades have been developed to access diverse nitrogen heterocycles. nih.gov While the products are different, the underlying principles of rhodium-catalyzed C-H functionalization and subsequent cyclization are highly relevant. A potential strategy for the synthesis of the target molecule could involve the rhodium-catalyzed coupling of a pre-formed cyclohexenone with an appropriate pentenylating agent.
The following table summarizes representative rhodium-catalyzed reactions that are pertinent to the synthesis of substituted cyclic systems and alkenyl ethers.
| Rhodium Catalyst | Reactants | Product Type | Key Features | Reference |
| [RhCl(coe)2]2 | α,β-unsaturated imines and alkynes | 1,2-dihydropyridines | C-H bond alkenylation/electrocyclization cascade | nih.gov |
| Rhodium(III) complex | Acyclic enamides and allyl alcohols | β-C(sp2)–H alkenylated/alkylated enamides | Switchable reactivity by changing reaction conditions | acs.org |
| Cationic Rh(I) complex | Vinylcyclopropanes and CO | β,γ- or α,β-cyclohexenones | [5 + 1] cycloaddition | organic-chemistry.org |
| [Cp*RhCl2]2 | Quinones and boronic acids | Aryl- and alkylquinones | C-C coupling under mild, base-free conditions | organic-chemistry.org |
Application of Flow Chemistry and Continuous Processing in Related Cyclohexenone Syntheses
Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch methods, including enhanced safety, improved reproducibility, and greater scalability. researchgate.net The application of flow chemistry to the synthesis of cyclohexenone derivatives and related compounds has the potential to streamline production and enable the efficient synthesis of complex molecules. vapourtec.comresearchgate.net
For instance, a multi-operation, continuous-flow platform has been successfully developed for the synthesis of tramadol, a molecule that contains a substituted cyclohexanone (B45756) ring. vapourtec.comresearchgate.net This platform integrated several reaction and purification steps, demonstrating the feasibility of multi-step syntheses in a continuous manner. vapourtec.comresearchgate.net Such an approach could be envisioned for the synthesis of this compound, where the formation of the cyclohexenone core and the subsequent introduction of the alkenyl ether side chain could be performed in a continuous sequence.
The enhanced mass and heat transfer in flow reactors can also enable reactions that are difficult to control in batch reactors, such as highly exothermic reactions or reactions involving reactive intermediates. researchgate.net This is particularly relevant for catalytic reactions, where precise control over reaction parameters can lead to improved yields and selectivities. The synthesis of cyclohexene (B86901) oxide, a related cyclic compound, has been achieved with high productivity and selectivity using a continuous flow reactor, highlighting the benefits of this technology for gas-liquid reactions. beilstein-journals.org
The table below outlines the advantages of flow chemistry and its applications in the synthesis of related cyclic compounds.
| Application | Key Advantages of Flow Chemistry | Reference |
| Synthesis of Tramadol (containing a cyclohexanone ring) | Integration of multiple reaction and purification steps, rapid production rate | vapourtec.comresearchgate.net |
| Synthesis of Cyclohexene Oxide | Enhanced reaction rate, improved safety for gas-liquid reactions, high productivity | beilstein-journals.org |
| General Organic Synthesis | Precise control over reaction parameters, improved scalability, potential for automation | researchgate.net |
Mechanistic Investigations and Reactivity Profiles of 3 Pent 1 En 3 Yloxycyclohex 2 En 1 One
Photochemical Transformations of 2-(2'-Alkenyloxy)cycloalk-2-enones
The photochemistry of 2-(2'-alkenyloxy)cycloalk-2-enones is dominated by intramolecular cycloaddition reactions. tum.deacs.org Upon sensitized irradiation, these compounds undergo efficient transformations to yield structurally diverse products. nih.gov The specific outcomes of these reactions are dictated by the nature of the substituent groups and the length of the tether connecting the enone and alkene moieties. tum.deacs.org
Intramolecular [2+2] Photocycloaddition Reactions
A primary photochemical pathway for 2-(2'-alkenyloxy)cycloalk-2-enones, including derivatives like the 2'-(pentenyloxy)cyclohex-2-enone, is the intramolecular [2+2] photocycloaddition. tum.deacs.org This reaction proceeds with high regioselectivity, predominantly forming the "crossed" cycloadduct. For instance, sensitized irradiation of cyclohex-2-enones substituted with a 2′-pentenyloxy group at the 2-position yields the corresponding intramolecular [2+2] photocycloaddition product with high efficiency and diastereoselectivity. tum.de These reactions are typically carried out using a sensitizer (B1316253), such as thioxanthen-9-one, under visible light irradiation (e.g., λ = 420 nm). tum.deacs.org The process is highly effective, leading to the formation of up to four stereogenic centers in a single step with yields ranging from moderate to excellent (34–99%). nih.govnih.gov
The general success of this reaction for various tethered alkenes is summarized in the table below.
| Substrate (Cyclohexenone Derivative) | Tethered Alkene Group | Product Type | Yield (%) |
| 2-(2′-propenyloxy)cyclohex-2-enone | 2′-propenyloxy | [2+2] Cycloadduct | 99 |
| 2-(2′-butenyloxy)cyclohex-2-enone | 2′-butenyloxy | [2+2] Cycloadduct | 88 |
| 2-(2′-pentenyloxy)cyclohex-2-enone | 2′-pentenyloxy | [2+2] Cycloadduct | 92 |
| 2-(2′-methyl-2′-propenyloxy)cyclohex-2-enone | 2′-methyl-2′-propenyloxy | [2+2] Cycloadduct | 96 |
| 2-(3′-methyl-2′-butenyloxy)cyclohex-2-enone | 3′-methyl-2′-butenyloxy | Cyclization/H-abstraction | 86 |
Characterization of Triplet Enone Intermediates and Their Photoreactivity
The mechanism of the [2+2] photocycloaddition is understood to proceed via a triplet enone intermediate. tum.de Upon absorption of light by a sensitizer, energy is transferred to the 2-(2'-alkenyloxy)cycloalk-2-enone substrate, promoting it from its ground state to an excited triplet state (T1). nih.gov This process is known as triplet sensitization. nih.gov The triplet state is ππ* in character and is prone to undergo addition to the double bond of the tethered alkene. nih.gov Phosphorescence experiments have been used to characterize these intermediates; for example, the triplet energy (ET) for 2-(allyloxy)cyclohex-2-en-1-one was determined to be 235 kJ mol⁻¹. nih.govnih.gov This triplet enone is the reactive species that initiates the cycloaddition process. tum.de The use of a sensitizer with a suitable triplet energy allows for the selective population of the enone's triplet state, leading to the observed photochemical reactions. nih.gov
Formation and Subsequent Reactions of 1,4-Diradical Intermediates
Following the formation of the triplet enone, the initial carbon-carbon bond formation occurs between the enone and the tethered alkene, resulting in a 1,4-diradical intermediate. tum.de The regioselectivity of the reaction, favoring the "crossed" product, is explained by the preference for forming a five-membered ring in this initial cyclization step. nih.gov This diradical is a key intermediate that dictates the final product distribution. nih.gov
The 1,4-diradical can undergo two primary subsequent reactions:
Ring Closure: The second carbon-carbon bond can form, completing the cyclobutane (B1203170) ring and yielding the final [2+2] photocycloaddition product. nih.gov
Intramolecular Hydrogen Abstraction: If the formation of the second bond to complete the cyclobutane ring is sterically hindered or otherwise unfavorable, the diradical can undergo intramolecular hydrogen abstraction. nih.govnih.gov This alternative pathway is observed when the tethered olefin is trisubstituted, for example, with a 3'-methyl-2'-butenyloxy group. tum.deacs.org In this case, instead of a [2+2] adduct, a cyclization-hydrogen abstraction cascade occurs. nih.gov
The intermediacy of these 1,4-diradicals also allows for stereoconvergent reactions. When a mixture of E/Z isomers of a substrate is irradiated, the free rotation around the single bonds in the diradical intermediate can lead to the formation of a single, thermodynamically favored diastereomer of the final product. nih.govnih.gov
Influence of Tether Length and Alkene Substitution Patterns on Photoreactivity
The structure of the tether connecting the enone and alkene moieties, specifically its length and the substitution pattern on the alkene, has a profound impact on the photoreactivity. tum.deacs.org
Tether Length: The number of atoms in the tether determines the geometric feasibility of the intramolecular reaction. For 2-(2'-alkenyloxy)cycloalk-2-enones, the tether length (e.g., propenyloxy, butenyloxy, pentenyloxy) is suitable for the formation of the initial five-membered ring in the diradical intermediate, leading to the "crossed" [2+2] adduct. nih.gov Shorter tethers generally favor this crossed addition. nih.gov
Alkene Substitution: The substitution pattern on the alkene is a critical determinant of the reaction pathway. tum.deacs.org As shown in the table above, monosubstituted, disubstituted, and 1,1-disubstituted alkenes in the tether readily undergo the [2+2] photocycloaddition. tum.de However, when the alkene is trisubstituted (e.g., 3′-methyl-2′-butenyloxy), the photocycloaddition is completely suppressed. tum.deacs.org Instead, the intermediate 1,4-diradical undergoes an intramolecular hydrogen abstraction, leading to different cyclic products. nih.govnih.gov This highlights a significant shift in reactivity based on steric hindrance at the alkene. nih.gov
Thermal and Lewis Acid-Mediated Rearrangements and Cyclizations
While the photochemistry of 3-pent-1-en-3-yloxycyclohex-2-en-1-one and its analogs is well-documented, their reactivity under thermal and Lewis acid-mediated conditions towards rearrangements like the Alder-Rickert reaction is not prominently described in the scientific literature. Lewis acids have been employed in the context of these molecules, but primarily to catalyze and induce enantioselectivity in the photochemical [2+2] cycloaddition reactions rather than to promote thermal rearrangements.
Alder-Rickert Type Reactions from Cyclohexenone Precursors
The Alder-Rickert reaction is a thermal process that typically involves the rearrangement of a bicyclo[2.2.2]octadiene derivative, which cleaves to form a benzene (B151609) derivative and an alkene. This reaction is not a generally reported pathway for 2-(2'-alkenyloxy)cycloalk-2-enones under thermal or Lewis acid-mediated conditions. The primary reactive pathway for these substrates involves photochemical excitation and subsequent intramolecular cycloaddition or cyclization-abstraction cascades. Searches of the chemical literature did not yield specific examples of Alder-Rickert type reactions for this class of substituted cyclohexenone precursors, indicating that this is not a favored or well-studied reaction pathway for these particular compounds.
Enolization and Intramolecular Cyclization Pathways
The presence of acidic protons on the cyclohexenone ring allows for enolization, a process that can be followed by intramolecular cyclization. The specific pathways and products of these reactions are influenced by reaction conditions and the stereochemistry of the starting material.
One potential intramolecular cyclization pathway for this compound involves a photo-induced [2+2] cycloaddition. In this type of reaction, the enol ether can undergo cyclization to form polycyclic products. For instance, similar 3-alkenyloxy-2-cycloalkenones have been shown to undergo enantioselective Lewis acid-catalyzed [2+2] photocycloaddition, which can be followed by a ring expansion. acs.org
Another possible cyclization route is through a palladium-catalyzed oxidative process. In related systems, O-aryl cyclic vinylogous esters have been demonstrated to undergo dehydrogenative intramolecular arylation at the vinylic carbon, suggesting that an analogous intramolecular C-H functionalization could be feasible for this compound, leading to fused ring systems. acs.org
The table below summarizes potential intramolecular cyclization pathways for this compound based on analogous reactions.
| Cyclization Type | Reaction Conditions | Potential Product Type |
| [2+2] Photocycloaddition | UV irradiation, Lewis acid catalyst | Fused cyclobutane derivatives |
| Palladium-Catalyzed Oxidative Cyclization | Palladium catalyst, oxidant | Fused heterocyclic systems |
Nucleophilic and Electrophilic Reactivity of the Cyclohexenone System
The cyclohexenone core of this compound possesses both electrophilic and nucleophilic centers, allowing for a variety of addition reactions. The reactivity is largely governed by the polarization of the α,β-unsaturated ketone system.
Nucleophilic Reactivity: The carbonyl carbon of the cyclohexenone ring is electrophilic and susceptible to attack by nucleophiles. wikipedia.orglibretexts.orgmasterorganicchemistry.com This nucleophilic addition is a fundamental reaction of carbonyl compounds. youtube.com The reaction proceeds via the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol. libretexts.org The presence of the alkoxy group at the 3-position influences the regioselectivity of nucleophilic attack. Alkylation of the kinetic enolate derived from 3-alkoxycyclohexenones occurs specifically at the C6 position. acs.org
Common nucleophiles that can react with the cyclohexenone system include:
Organometallic reagents (e.g., Grignard reagents, organolithium compounds)
Enolates
Hydrides
Amines
Cyanide
The table below illustrates the expected products from the reaction of this compound with various nucleophiles.
| Nucleophile | Reagent Example | Expected Product |
| Alkyl group | CH₃MgBr | 1-Methyl-3-(pent-1-en-3-yloxy)cyclohex-2-en-1-ol |
| Hydride | NaBH₄ | 3-(Pent-1-en-3-yloxy)cyclohex-2-en-1-ol |
| Cyanide | KCN/H⁺ | 1-Cyano-3-(pent-1-en-3-yloxy)cyclohex-2-en-1-ol |
Electrophilic Reactivity: The double bond of the cyclohexenone ring can act as a nucleophile and react with electrophiles. Electrophilic aromatic substitution reactions, while not directly analogous, provide a framework for understanding how electron-rich systems react with electrophiles. masterorganicchemistry.combyjus.comlibretexts.orgmasterorganicchemistry.comyoutube.com In the case of this compound, the enol ether system enhances the nucleophilicity of the double bond.
Typical electrophilic additions to alkenes involve reagents such as halogens, hydrogen halides, and strong acids. The regioselectivity of such additions would be influenced by the directing effects of the carbonyl and alkoxy groups.
Radical Reactions Involving the Pentenyl Ether Moiety
The pentenyl ether side chain of this compound provides a site for radical-mediated reactions, particularly radical cyclization. wikipedia.org These reactions are typically initiated by the generation of a radical species, which can then undergo an intramolecular addition to the double bond of the pentenyl group.
The ether linkage in the molecule can serve as a tether to bring the radical center and the double bond into proximity for cyclization. libretexts.org Radical cyclizations are known to be efficient for the formation of five- and six-membered rings. wikipedia.org In the case of the pentenyl group, a 5-exo-trig cyclization is a likely pathway, leading to the formation of a five-membered ring. nih.gov
The generation of the initial radical can be achieved through various methods, including the use of radical initiators like AIBN or by the reaction of a suitable precursor with a metal hydride such as tributyltin hydride. wikipedia.org Thiyl radicals have also been shown to mediate the cyclization of unsaturated substrates. mdpi.com
The table below outlines a general scheme for the radical cyclization of the pentenyl ether moiety.
| Step | Description |
| 1. Radical Initiation | Generation of a radical at a position that can be tethered to the pentenyl group. |
| 2. Intramolecular Cyclization | The radical attacks the double bond of the pentenyl group in a 5-exo fashion. |
| 3. Radical Quenching | The resulting cyclized radical is trapped by a hydrogen atom donor or another radical scavenger. |
Stereochemical Control and Diastereoselective Synthesis of 3 Pent 1 En 3 Yloxycyclohex 2 En 1 One Derivatives
Diastereoselectivity in Intramolecular Photocycloadditions and Other Cyclizations
Intramolecular photocycloaddition reactions of 3-alkenyloxy-2-cycloalkenones provide a powerful method for the synthesis of bicyclic systems. nih.gov The irradiation of these compounds can lead to the formation of cyclobutane (B1203170) rings through a [2+2] cycloaddition, and the diastereoselectivity of this process is a critical consideration. While direct studies on 3-Pent-1-en-3-yloxycyclohex-2-en-1-one are not extensively documented, principles from related systems offer valuable insights.
The stereochemical outcome of these photocycloadditions is often governed by the "rule of five," which predicts the regiochemistry of the cycloaddition. However, exceptions to this rule can occur, and the conformation of the biradical intermediate plays a crucial role in determining the final product distribution. researchgate.net For instance, in the photocycloaddition of 6-alkenyl-3-phenylcyclohex-2-enones, the regiochemistry is explained by considering the energy and structure of the possible 1,4-biradical intermediates. researchgate.net
The formation of poly-functionalized bicyclo[3.3.1]nonenones through successive Michael reactions of cyclohexenones represents another important cyclization strategy. nih.gov The stereoselectivity of these reactions is influenced by factors such as the steric hindrance of substituents and the nature of the counter-cation. nih.gov The initial Michael addition creates a new stereocenter, and the subsequent intramolecular cyclization proceeds with a degree of facial selectivity, which is affected by the substituents on the acrylate (B77674) moiety. nih.gov
Table 1: Factors Influencing Diastereoselectivity in Cyclization Reactions of Cyclohexenone Derivatives
| Reaction Type | Key Influencing Factors | Expected Outcome |
| Intramolecular [2+2] Photocycloaddition | Conformation of the biradical intermediate, steric hindrance. researchgate.net | Formation of specific regio- and diastereomers. |
| Successive Michael Reactions | Steric hindrance of substituents, nature of the counter-cation. nih.gov | High regiocontrol and facial selectivity in protonation. nih.gov |
Conformational Analysis and Its Influence on Stereochemical Outcomes in Ring Systems
The conformational preferences of the cyclohexenone ring in this compound derivatives are fundamental to understanding and predicting stereochemical outcomes. The cyclohexenone ring typically adopts a half-chair or sofa conformation to minimize torsional and angle strain. The substituents on the ring will preferentially occupy positions that minimize steric interactions. libretexts.org
For monosubstituted cyclohexanes, equatorial positions are generally favored over axial positions to avoid 1,3-diaxial interactions. libretexts.org In the case of 2-substituted cyclohexanones, the conformational equilibrium is also influenced by other factors, such as dipole-dipole interactions and the generalized anomeric effect. youtube.comtandfonline.com The presence of the bulky 3-pent-1-en-3-yloxy group at the C3 position will significantly influence the conformational equilibrium of the ring.
The conformation of the starting material directly impacts the transition state of a reaction, thereby influencing the stereochemical course. For example, in the reduction of substituted cyclohexanones, the approach of the hydride reagent is dictated by steric hindrance, leading to the preferential formation of one diastereomer. Similarly, in cyclization reactions, the pre-existing conformation of the acyclic chain attached to the cyclohexenone ring will determine the facial selectivity of the ring closure.
Exploration of Chiral Auxiliary and Asymmetric Catalysis Approaches for Enantioselective Synthesis
Achieving enantioselective synthesis of this compound derivatives requires the use of chiral auxiliaries or asymmetric catalysis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed.
Several types of chiral auxiliaries have been successfully employed in the asymmetric synthesis of cyclohexenone derivatives. These include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgsigmaaldrich.comresearchgate.net For example, the use of Evans' oxazolidinone auxiliaries in aldol (B89426) reactions allows for the highly diastereoselective formation of new stereocenters. youtube.comscielo.org.mx
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.govnih.govrsc.org This strategy involves the use of a chiral catalyst to control the stereochemistry of the reaction. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of bicyclic ketones. mdpi.com For instance, L-proline has been shown to catalyze the stereoselective intramolecular aldol reaction to form important bicyclic scaffolds. mdpi.com Ene-reductases have also been utilized for the efficient asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones via desymmetrizing hydrogenation. nih.govacs.org
Table 2: Comparison of Chiral Auxiliaries and Asymmetric Catalysis
| Approach | Advantages | Disadvantages |
| Chiral Auxiliaries | High levels of stereocontrol, well-established methods. wikipedia.orgresearchgate.net | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Catalysis | Atom-economical, catalyst can be used in small amounts. nih.govmdpi.com | Catalyst development can be challenging, optimization of reaction conditions is often required. |
Computational and Theoretical Studies on 3 Pent 1 En 3 Yloxycyclohex 2 En 1 One and Its Reactivity
Conformational Analysis and Molecular Dynamics Simulations of the Compound and Its Intermediates
Computational methods, such as molecular mechanics or quantum mechanics, can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and the transition states that connect them.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. escholarship.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the vibrational and rotational motions and the conformational changes that occur over time. In the context of a chemical reaction, MD can be used to study the dynamics of the reaction, tracking the trajectories of molecules as they approach each other, form a reactive complex, pass through a transition state, and evolve into products. acs.org This is particularly useful for understanding the short-lived intermediates that may form during a reaction, such as those in a stepwise cycloaddition. escholarship.org
Table 1: Illustrative Conformational Energy of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one This table presents hypothetical data for the relative energies of different conformers.
| Conformer | Dihedral Angle (C2-C3-O-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| A | 180° (anti-periplanar) | 0.00 | 75.3 |
| B | 60° (gauche) | 1.50 | 12.3 |
| C | -60° (gauche) | 1.55 | 12.0 |
| D | 0° (syn-periplanar) | 5.00 | 0.4 |
Quantum Chemical Calculations of Reaction Pathways, Transition States, and Diradical Species
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions. nih.gov These calculations can map out the entire potential energy surface for a reaction, identifying the reactants, products, any intermediates, and the transition states that connect them. wikipedia.org
For reactions involving this compound, such as cycloadditions, quantum chemical calculations can determine whether the reaction is likely to proceed through a concerted mechanism (where all bonds are broken and formed in a single step) or a stepwise mechanism involving the formation of intermediates. mdpi.comnih.gov In a stepwise pathway, it is possible for diradical or zwitterionic species to be formed. The stability and electronic structure of these transient species can be thoroughly investigated using these computational methods.
The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the rate of a reaction. By calculating the activation energies for different possible reaction pathways, chemists can predict which pathway is kinetically favored. nih.govmdpi.com
Table 2: Illustrative Calculated Activation Energies for a Hypothetical Cycloaddition Reaction This table shows hypothetical DFT-calculated activation barriers for different reaction mechanisms.
| Reaction Pathway | Mechanism | Activation Energy (ΔG‡, kcal/mol) |
| Path A | Concerted [4+2] Cycloaddition | 25.5 |
| Path B | Stepwise (Diradical Intermediate) | 35.2 |
| Path C | Concerted [2+2] Cycloaddition | 42.8 |
Theoretical Prediction of Regioselectivity and Stereoselectivity in Cycloaddition Reactions
When unsymmetrical reactants are involved in a cycloaddition reaction, multiple products (regioisomers and stereoisomers) can be formed. Theoretical calculations are highly effective at predicting the outcome of such reactions. mdpi.com The regioselectivity and stereoselectivity are determined by the relative energies of the different possible transition states. nih.govchemrxiv.orgchemrxiv.org The pathway with the lowest activation energy will be the most favorable, leading to the major product. nih.gov
Several theoretical models are used to rationalize and predict selectivity:
Frontier Molecular Orbital (FMO) Theory: This model considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is predicted based on the alignment of the orbital lobes with the largest coefficients. youtube.com
Conceptual Density Functional Theory (CDFT): This approach uses reactivity indices, such as the Fukui functions and local softness, to identify the most nucleophilic and electrophilic sites within a molecule. The most favorable reaction pathway is typically the one that involves the interaction between the most nucleophilic site of one reactant and the most electrophilic site of the other. mdpi.comnih.govnih.gov
By calculating the energies of all possible transition states (e.g., ortho/meta, endo/exo), a quantitative prediction of the product distribution can be made. researchgate.net
Table 3: Illustrative Predicted Selectivity in a Diels-Alder Reaction This table presents hypothetical relative free energies of transition states for different isomers.
| Transition State | Product Isomer | Relative Free Energy (kcal/mol) | Predicted Product Ratio (%) |
| TS1 | ortho, endo | 0.0 | 92.1 |
| TS2 | ortho, exo | 1.8 | 6.5 |
| TS3 | meta, endo | 2.5 | 1.2 |
| TS4 | meta, exo | 3.1 | 0.2 |
Electronic Structure Analysis and Bonding Characteristics within the Cyclohexenone-Ether System
The reactivity of this compound is governed by its electronic structure. The molecule contains two key functional groups: an α,β-unsaturated ketone (the cyclohexenone moiety) and an enol ether. The α,β-unsaturated ketone features a conjugated system where the π electrons are delocalized over the C=C and C=O double bonds. uomosul.edu.iqresearchgate.net This delocalization results in the β-carbon being electrophilic and susceptible to nucleophilic attack. uomosul.edu.iq
The enol ether group, conversely, is an electron-rich alkene due to the electron-donating effect of the oxygen atom's lone pairs into the C=C double bond. wikipedia.orgfiveable.meunacademy.comalfa-chemistry.com This makes the double bond of the pentenyloxy group nucleophilic.
The combination of these two systems creates a molecule with distinct electronic regions. An electronic structure analysis using methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the electron distribution, including atomic charges, bond orders, and the nature of the molecular orbitals. This information is crucial for understanding the molecule's reactivity, such as its behavior in pericyclic reactions like the Diels-Alder reaction, where the electronic nature of the diene and dienophile is paramount. nih.govmdpi.com
Table 4: Illustrative Calculated Electronic Properties This table shows hypothetical Mulliken atomic charges and HOMO/LUMO energies.
| Parameter | Value | Interpretation |
| Mulliken Atomic Charges | ||
| Carbonyl Carbon (C1) | +0.45 e | Electrophilic center |
| Carbonyl Oxygen | -0.52 e | Nucleophilic center |
| β-Carbon of enone (C3) | +0.15 e | Electrophilic center |
| α-Carbon of enol ether | -0.25 e | Nucleophilic center |
| Frontier Orbital Energies | ||
| HOMO Energy | -6.8 eV | Related to electron-donating ability |
| LUMO Energy | -1.2 eV | Related to electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical reactivity |
Synthetic Utility of 3 Pent 1 En 3 Yloxycyclohex 2 En 1 One As a Building Block
Role as a Precursor in the Construction of Diverse Carbocyclic Frameworks
The 3-alkoxy-cyclohex-2-en-1-one scaffold is a powerful tool for the synthesis of a variety of carbocyclic systems. The enol ether functionality can be readily manipulated or displaced, and the cyclohexenone ring itself can undergo numerous transformations.
One of the primary applications of these intermediates is in the synthesis of substituted cyclohexenones. The alkoxy group at the 3-position can be considered a protecting group for the β-dicarbonyl system, which allows for selective reactions at other positions of the ring. For instance, deprotonation at the α'-position (C-6) followed by alkylation provides access to 6-substituted cyclohexenones. Subsequent removal or modification of the enol ether can then yield a range of functionalized cyclic ketones.
Furthermore, the electron-rich double bond of the enol ether can participate in cycloaddition reactions. For example, these compounds can act as dienophiles in Diels-Alder reactions, leading to the formation of bicyclic systems. researchgate.net The specific nature of the alkoxy group can influence the stereochemical outcome of such reactions.
The unique electronic properties of the cyclohexenone-ether linkage also allow for its use in annulation strategies. For example, Robinson annulation-type reactions can be envisioned where the cyclohexenone derivative acts as the Michael acceptor, leading to the formation of fused ring systems. The reactivity of analogous silyl (B83357) enol ethers in cyclization reactions further highlights the potential of these systems in constructing complex carbocyclic frameworks. organic-chemistry.org
Application as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural motif of 3-alkoxy-cyclohex-2-en-1-one is embedded in numerous complex natural products and serves as a crucial building block in their total synthesis. While specific examples for the title compound are not available, the general utility of this class of molecules is well-established.
These intermediates are particularly valuable in the synthesis of terpenoids and alkaloids. researchgate.net For instance, optically active cyclohexenones derived from 3-alkoxy precursors are starting materials for the synthesis of various terpenoids. researchgate.net The synthesis of natural products containing highly functionalized cyclohexane (B81311) rings often relies on the stereocontrolled manipulation of cyclohexenone intermediates. elsevierpure.comresearchgate.net
The ability to introduce substituents at various positions of the cyclohexenone ring with high stereoselectivity makes these compounds powerful intermediates. For example, the stereoselective α-quaternization of 3-methoxycycloalk-2-enones has been demonstrated, providing access to chiral building blocks for the synthesis of bioactive natural products. acs.org
The following table summarizes the types of complex organic molecules that can be synthesized from 3-alkoxy-cyclohex-2-en-1-one intermediates, based on established synthetic routes.
| Class of Compound | Synthetic Strategy | Reference |
| Terpenoids | Chiral pool synthesis starting from optically active cyclohexenones | researchgate.net |
| Alkaloids | Construction of fused and bridged heterocyclic systems | nih.gov |
| Steroids | Annulation strategies to build the tetracyclic core | organic-chemistry.org |
| Bioactive Molecules | Functionalization of the cyclohexenone core | nih.gov |
Development of Novel Synthetic Methodologies Utilizing the Unique Reactivity of the Cyclohexenone-Ether Linkage
The distinct reactivity of the enol ether within the cyclohexenone scaffold has spurred the development of novel synthetic methods. The polarization of the molecule, with an electron-rich β-position and an electron-poor carbonyl carbon, allows for a range of nucleophilic and electrophilic additions.
Recent advancements have focused on the catalytic activation of these systems. For example, transition metal-catalyzed cross-coupling reactions at the 3-position can be envisioned, where the alkoxy group is displaced by a variety of substituents. Palladium-catalyzed reactions of related enol triflates are well-known, and similar reactivity could potentially be developed for enol ethers.
Furthermore, the enolate generated by deprotonation at the α'-position can be utilized in a variety of carbon-carbon bond-forming reactions. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. acs.org
The development of multicomponent reactions involving 3-alkoxy-cyclohex-2-en-1-one derivatives is another promising area of research. Such reactions would allow for the rapid construction of complex molecular architectures from simple starting materials in a single step. researchgate.net
Strategies for Divergent Synthesis Pathways from a Common Cyclohexenone Intermediate
A key advantage of using 3-pent-1-en-3-yloxycyclohex-2-en-1-one as a synthetic intermediate is the potential for divergent synthesis. Starting from this common building block, a variety of structurally diverse molecules can be accessed by applying different reaction sequences.
This approach is particularly powerful in the synthesis of natural product libraries for drug discovery. For example, from a single 3-alkoxy-cyclohex-2-en-1-one intermediate, one could envision pathways to different classes of alkaloids or terpenoids by strategically manipulating the functional groups on the cyclohexenone ring and the enol ether. rsc.org
A divergent synthetic strategy could involve the following key transformations:
Modification of the enol ether: Cleavage of the enol ether would unmask the β-dicarbonyl functionality, which can then be further functionalized. Alternatively, the double bond of the pentenyl group could be subjected to various transformations.
Functionalization of the cyclohexenone ring: Selective reactions at the α'-position, the carbonyl group, or the double bond of the cyclohexenone ring would lead to a variety of substituted products.
Ring transformations: Ring-opening, ring-closing, and ring-expansion reactions could be employed to generate different carbocyclic and heterocyclic scaffolds.
The following table illustrates a hypothetical divergent synthesis from a common 3-alkoxy-cyclohex-2-en-1-one intermediate.
| Reaction Type | Product Class |
| Alkylation at C-6 followed by annulation | Fused bicyclic systems |
| Diels-Alder cycloaddition | Bridged carbocycles |
| Reduction of carbonyl and double bond | Substituted cyclohexanols |
| Cleavage of enol ether and intramolecular condensation | Functionalized aromatic compounds |
This divergent approach, starting from a readily accessible intermediate like this compound, offers an efficient and flexible strategy for the synthesis of a wide range of complex organic molecules. acs.orgnih.govrsc.org
Future Directions and Emerging Research Avenues for 3 Pent 1 En 3 Yloxycyclohex 2 En 1 One Research
Advancements in Sustainable and Green Chemistry Approaches for its Synthesis and Transformations
Future research will likely prioritize the development of environmentally benign methods for the synthesis and transformation of 3-Pent-1-en-3-yloxycyclohex-2-en-1-one. This aligns with the broader chemical industry's shift towards sustainable practices. Key areas of focus will include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.
Catalytic Reactions: Emphasizing the use of catalytic rather than stoichiometric reagents to improve efficiency and reduce waste.
Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
To improve the synthesis and functionalization of this compound, the integration of advanced catalytic systems will be crucial. Research in this area is expected to explore:
Photocatalysis: The use of visible-light photocatalysts could offer mild and selective methods for initiating reactions, such as the intramolecular [2+2] photocycloaddition reactions observed in similar 2-(alkenyloxy)cycloalk-2-enones. acs.org
Biocatalysis: Employing enzymes as catalysts can provide high levels of stereoselectivity and operate under mild reaction conditions, offering a green alternative to traditional chemical catalysts.
Nanocatalysis: The use of catalytically active nanoparticles could lead to higher reaction rates and easier catalyst recovery and recycling.
Exploration of Novel Photophysical and Photochemical Applications Beyond Cycloadditions
While intramolecular [2+2] photocycloaddition is a known reaction for related enones, future research will likely delve into other photophysical and photochemical properties of this compound. acs.orgresearchgate.net Potential areas of investigation include:
Fluorescence and Phosphorescence: Characterizing the emissive properties of the molecule could lead to applications in sensing, imaging, and organic light-emitting diodes (OLEDs).
Photoredox Catalysis: Investigating the ability of the excited state of the molecule to participate in single-electron transfer processes could open up new avenues in synthetic organic chemistry.
Photoisomerization: Studying the potential for light-induced isomerization could lead to the development of molecular switches and photoresponsive materials.
The photochemical behavior of related cyclohexenone derivatives often involves the formation of a 1,4-diradical intermediate upon photoexcitation. acs.org The subsequent reaction pathway, whether it be cycloaddition or another transformation, is a key area of study.
Investigations into Unexplored Reactivity Patterns and Unconventional Synthetic Transformations
Beyond its expected reactivity, future studies will aim to uncover novel chemical transformations of this compound. This could involve:
Exploring Reactions at the Enone Core: Investigating additions, cycloadditions, and rearrangements involving the cyclohexenone ring system.
Functionalization of the Pentenyloxy Side Chain: Targeting the alkene and ether functionalities for further chemical modification to create a library of derivatives with diverse properties.
Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity from the this compound scaffold.
The study of related 6-alkenyl-3-phenylcyclohex-2-en-ones has shown that the regiochemistry of cycloaddition reactions can be complex and not always predictable by simple rules, suggesting a rich area for investigation into the factors controlling reactivity. researchgate.net
Potential Interdisciplinary Research with Materials Science or Supramolecular Chemistry
The unique structure of this compound makes it a candidate for integration into larger molecular assemblies and materials. Future interdisciplinary research could explore:
Polymer Chemistry: Incorporating the molecule as a monomer or a functional pendant group in polymers could lead to new materials with tailored optical, thermal, or mechanical properties.
Supramolecular Assemblies: Utilizing non-covalent interactions to organize the molecules into well-defined architectures could lead to the development of gels, liquid crystals, or other soft materials.
Surface Modification: Grafting the molecule onto surfaces could be used to alter surface properties, such as wettability or biocompatibility.
Q & A
Q. What are the recommended methods for synthesizing 3-Pent-1-en-3-yloxycyclohex-2-en-1-one in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, a Claisen-Schmidt condensation between a cyclohexenone derivative and a pentenyloxy precursor can yield the target compound. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be optimized to avoid side products like ketone dimerization. Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm the enone structure and ether linkage . For reproducibility, experimental protocols should follow guidelines for documenting reaction parameters and purification steps (e.g., column chromatography or recrystallization) as outlined in academic reporting standards .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks for the cyclohexenone ring (δ ~5.5–6.5 ppm for enolic protons) and pentenyloxy chain (δ ~3.5–4.5 ppm for ether oxygen-adjacent protons).
- IR Spectroscopy : Confirm carbonyl stretching (~1680–1720 cm⁻¹) and ether C-O-C vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL and visualize with ORTEP-3 . Cross-validate spectral data against computational predictions (e.g., DFT calculations) to resolve ambiguities .
Q. What safety precautions should be observed when handling this compound in experimental procedures?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile solvents.
- Storage : Store in airtight containers away from light and oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention. Refer to analogous safety protocols for structurally related enones and ethers .
Advanced Research Questions
Q. How can computational modeling be applied to predict the reactivity and stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies for key reactions (e.g., nucleophilic attacks on the enone system). Software like Gaussian or ORCA can model electronic structures.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Docking Studies : Explore interactions with biological targets (e.g., enzyme active sites) if applicable. Validate computational results with experimental data (e.g., kinetic studies or X-ray structures) .
Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer :
- Data Cross-Validation : Reconcile NMR chemical shifts with crystallographic bond lengths/angles. For example, discrepancies in keto-enol tautomerism can be resolved by comparing solution (NMR) and solid-state (X-ray) data.
- Advanced Refinement : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in X-ray data .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain anomalies.
- Peer Consultation : Collaborate with crystallography or spectroscopy experts to re-examine data collection/interpretation methods .
Q. What advanced crystallization techniques optimize the growth of single crystals suitable for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.
- Vapor Diffusion : Employ slow evaporation in a controlled humidity chamber.
- Temperature Gradients : Gradually lower temperature (0.5°C/day) to promote ordered crystal lattice formation.
- Microseeding : Introduce pre-formed crystal seeds to guide growth.
- Data Collection : Collect high-resolution datasets at synchrotron facilities if in-house X-ray sources are insufficient. Process data with WinGX and validate with checkCIF/PLATON .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
